N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
The structure is substituted at position 7 with a 2,4-dimethylphenyl group, contributing to steric bulk and lipophilicity, and at position 2 with a methyl group. The N-(2-chlorobenzyl)acetamide side chain introduces a chlorinated aromatic moiety, which may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-13-8-9-17(14(2)10-13)20-22-21(26-15(3)31-22)23(30)28(27-20)12-19(29)25-11-16-6-4-5-7-18(16)24/h4-10H,11-12H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCBVFKILMEAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CC=C4Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a thiazolo[4,5-d]pyridazin core and a chlorobenzyl substituent. The molecular formula is , with a molecular weight of approximately 367.89 g/mol. The presence of the chlorobenzyl group is significant as it may enhance the lipophilicity and biological activity of the compound.
Research indicates that compounds similar to N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide may interact with various biological targets:
- Inhibition of Enzymatic Activity : The thiazolo[4,5-d]pyridazin moiety is known to inhibit specific enzymes that play roles in cell signaling pathways.
- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity against a range of pathogens.
- Anticancer Potential : Preliminary data indicate that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.
Pharmacological Effects
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Antimicrobial Activity :
- In vitro studies have shown that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
-
Anticancer Activity :
- In cellular assays, the compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- A notable study found that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM.
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Anti-inflammatory Effects :
- The compound has been shown to reduce pro-inflammatory cytokine production in macrophage models, suggesting potential use in inflammatory diseases.
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of this compound revealed its effectiveness against resistant strains of bacteria. The results indicated that the compound could serve as a lead structure for developing new antibiotics.
Study 2: Cytotoxicity in Cancer Cells
In a series of experiments assessing the cytotoxic effects on cancer cell lines, researchers observed that the compound induced apoptosis through caspase activation. The findings highlighted its potential as a chemotherapeutic agent.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit significant anticancer properties. For instance, thiazolo[4,5-d]pyridazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the ability of these compounds to target specific signaling pathways involved in tumor growth and metastasis .
Case Study: Inhibition of Tumor Growth
In vitro experiments demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's interaction with key enzymes involved in cellular metabolism and proliferation .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
this compound has shown promising results against a range of microbial pathogens. Research indicates that it possesses both antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
Case Study: Efficacy Against Resistant Strains
A comprehensive study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated cultures compared to controls, suggesting its potential as a therapeutic agent against resistant infections .
Neuroprotective Effects
Potential in Neurodegenerative Diseases
Emerging research has explored the neuroprotective effects of thiazolo[4,5-d]pyridazine derivatives. These compounds may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease by modulating neuroinflammation and oxidative stress pathways .
Case Study: Protection Against Oxidative Stress
In animal models subjected to neurotoxic agents, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function compared to untreated groups .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazolo[4,5-d]pyridazine core can significantly influence biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The most relevant analog is N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (), which shares the thiazolo[4,5-d]pyridazinone core but differs in substituents:
- Position 7 : 2-thienyl (aromatic, smaller, less lipophilic) vs. 2,4-dimethylphenyl (bulky, highly lipophilic).
- Acetamide side chain : N-(4-chlorophenyl) vs. N-(2-chlorobenzyl). The latter introduces a benzyl linker, increasing conformational flexibility.
Table 1: Comparative Analysis of Key Compounds
Implications of Structural Differences
- Electronic Effects : The electron-withdrawing chloro group in the 2-chlorobenzyl side chain may modulate electron density across the acetamide linkage, affecting binding to biological targets.
- Biological Activity: While biological data for the target compound are unavailable, analogs with benzothiazole cores () exhibit anti-inflammatory and antibacterial activities. The thiazolo-pyridazinone scaffold may similarly target enzymes or receptors involved in inflammation or microbial growth, though substituent-specific effects require experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
